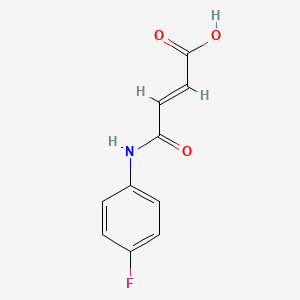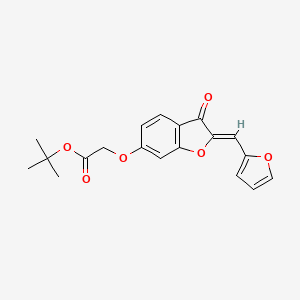
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, also known as BCEP, is a chemical compound that has gained attention due to its potential applications in scientific research. BCEP belongs to the class of purine analogs, which are compounds that are structurally similar to the purine nucleotides that are present in DNA and RNA. BCEP has been identified as a potent inhibitor of certain enzymes that are involved in DNA replication and repair, making it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its binding to the active site of the target enzymes, thereby inhibiting their activity. 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to bind to the active site of DNA polymerase with high affinity, and to inhibit its activity by preventing the incorporation of nucleotides into the growing DNA chain. Similarly, 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to inhibit the activity of ribonucleotide reductase, which is involved in the synthesis of deoxyribonucleotides, and thymidylate synthase, which is involved in the synthesis of thymidine.
Biochemical and Physiological Effects
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to have several biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of tumor growth. Inhibition of DNA synthesis is a result of the inhibition of DNA polymerase and ribonucleotide reductase, which are both essential for DNA synthesis. Induction of apoptosis is a result of the activation of caspases, which are enzymes that are involved in the programmed cell death pathway. Inhibition of tumor growth is a result of the selective killing of cancer cells by 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, due to its inhibition of enzymes that are essential for the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to inhibit multiple enzymes involved in DNA replication and repair, and its potential for use in combination with other cancer treatments. However, 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties for in vivo use, and the identification of new targets for its inhibition. Additionally, 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione may have potential applications in other fields of research, such as virology and parasitology, due to its ability to inhibit enzymes that are essential for the replication of certain viruses and parasites. Further research is needed to fully explore the potential of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione in these areas.
Métodos De Síntesis
The synthesis of 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps, starting from commercially available starting materials. The first step involves the reaction of 7-benzyl-3-methyl-1,3-dihydro-purine-2,6-dione with thionyl chloride to form the corresponding chloro compound. This is followed by the reaction of the chloro compound with 2-chloroethylthiol in the presence of a base, such as sodium hydride, to form 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione.
Aplicaciones Científicas De Investigación
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, including DNA polymerase, ribonucleotide reductase, and thymidylate synthase. These enzymes are essential for the growth and proliferation of cancer cells, and their inhibition by 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione can lead to the selective killing of cancer cells.
Propiedades
Número CAS |
332408-87-4 |
|---|---|
Nombre del producto |
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione |
Fórmula molecular |
C15H15ClN4O2S |
Peso molecular |
350.82 |
Nombre IUPAC |
7-benzyl-8-(2-chloroethylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H15ClN4O2S/c1-19-12-11(13(21)18-14(19)22)20(15(17-12)23-8-7-16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,21,22) |
Clave InChI |
VPIYNFZJOHWAMW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCl)CC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2945821.png)
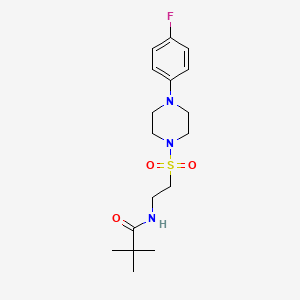
![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)
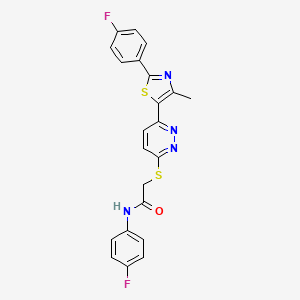
![7-Cyclohexyl-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)
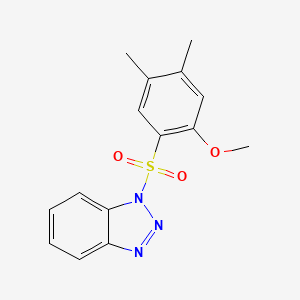
![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)
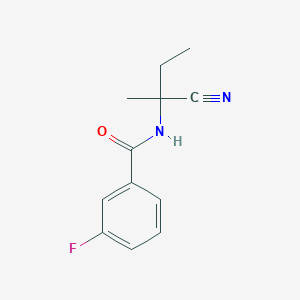

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)

